6,7,8,9-Tetrahydropyrido[1,2-a]indole
Overview
Description
6,7,8,9-Tetrahydropyrido[1,2-a]indole is a heterocyclic compound with the molecular formula C12H13N. It is a derivative of pyridoindole, featuring a fused pyridine and indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydropyrido[1,2-a]indole can be achieved through several methods. One common approach involves the cycloisomerization of allenyl indoles. For instance, an IPrAuCl/AgSbF6-catalyzed cycloisomerization of 1,3-disubstituted allenyl indoles has been reported to yield optically active pyridoindoles with excellent enantioselectivity . Another method includes the radical cyclization of N-alkylindoles .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of gold or platinum catalysts in cycloisomerization reactions is a notable method due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydropyrido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridoindoles .
Scientific Research Applications
6,7,8,9-Tetrahydropyrido[1,2-a]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural alkaloids.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydropyrido[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused ring system allows it to mimic natural substrates, thereby inhibiting or activating biological pathways. For example, it can bind to enzyme active sites, blocking substrate access and modulating enzyme activity .
Comparison with Similar Compounds
Indole: A simpler structure with a fused pyrrole and benzene ring.
Carbazole: Contains a fused tricyclic system with two benzene rings and a nitrogen-containing ring.
Tetrahydrocarbazole: A reduced form of carbazole with additional hydrogen atoms.
Uniqueness: 6,7,8,9-Tetrahydropyrido[1,2-a]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7,8,9-tetrahydropyrido[1,2-a]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,9H,3-4,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBUJTDHWAVEMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC3=CC=CC=C32)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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